Enhanced Lipophilicity vs. Unsubstituted 5-Phenyl-4-methylthiazole
The presence of the para-bromine atom significantly increases the lipophilicity of the compound, a crucial parameter for membrane permeability and target engagement in cell-based assays. This is a direct, quantifiable difference that influences drug design and lead optimization. The predicted LogP for 5-(4-Bromophenyl)-4-methyl-1,3-thiazole is 3.88, compared to 3.12 for the unsubstituted 5-phenyl-4-methylthiazole .
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.881 |
| Comparator Or Baseline | 5-Phenyl-4-methylthiazole (LogP = 3.119) |
| Quantified Difference | Δ LogP = +0.762 |
| Conditions | Predicted/calculated value from vendor data. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability, a critical factor for intracellular target engagement and bioavailability, making this brominated analog a preferred choice for cell-permeable probe development.
